![molecular formula C15H14Cl3NO2S B7463480 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, also known as TCS or triclosan, is a chemical compound that has been widely used as an antimicrobial agent in personal care products, such as soaps, toothpaste, and deodorants. TCS has also been used in other applications, such as medical devices, textiles, and plastics. In recent years, there has been growing concern over the potential health and environmental effects of TCS, leading to increased research into its synthesis, mechanism of action, and physiological effects.
作用機序
The mechanism of action of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is thought to involve the disruption of bacterial cell membranes and inhibition of fatty acid synthesis. 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has also been shown to interact with a variety of enzymes and proteins, including those involved in hormone signaling and metabolism.
Biochemical and Physiological Effects:
Research has shown that 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can have a variety of biochemical and physiological effects, including alterations in hormone levels, inflammation, and oxidative stress. 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been shown to interact with a number of hormone receptors, including those for estrogen, androgen, and thyroid hormones. Some studies have also suggested that 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can affect the immune system and contribute to the development of allergies and asthma.
実験室実験の利点と制限
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been widely used as a tool in laboratory experiments to study bacterial growth and antimicrobial resistance. However, there are also limitations to its use, including potential toxicity and the risk of interfering with other experimental variables. In addition, the use of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide in laboratory experiments may not accurately reflect its effects in real-world settings.
将来の方向性
There are many potential future directions for research on 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, including the development of alternative antimicrobial agents, the investigation of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide's effects on the environment and wildlife, and the exploration of its potential therapeutic uses. Additional research is also needed to better understand the mechanisms of action and potential health effects of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, as well as its interactions with other chemicals and compounds.
合成法
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroaniline with isopropylphenylsulfonyl chloride in the presence of a base, such as sodium hydroxide. The resulting sulfonamide can then be purified through recrystallization or other methods.
科学的研究の応用
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been widely studied for its antimicrobial properties, as well as its potential effects on human health and the environment. Research has shown that 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can inhibit the growth of a variety of bacteria, fungi, and viruses, including those that cause dental caries, acne, and skin infections. However, there is also evidence that 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can contribute to the development of antibiotic resistance and disrupt the natural microbiome of the skin and gut.
特性
IUPAC Name |
2,4,5-trichloro-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO2S/c1-9(2)10-5-3-4-6-14(10)19-22(20,21)15-8-12(17)11(16)7-13(15)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDOWBBICTLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

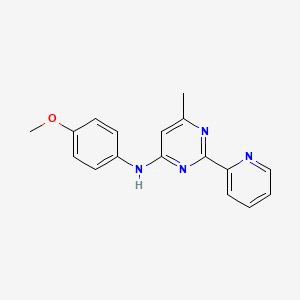
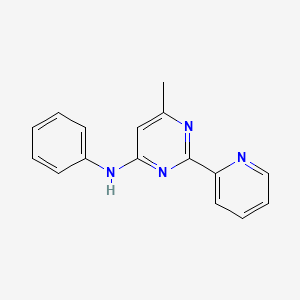
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
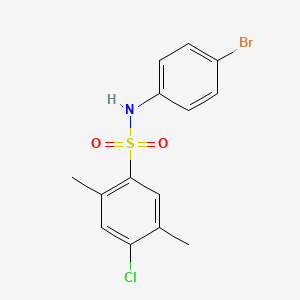
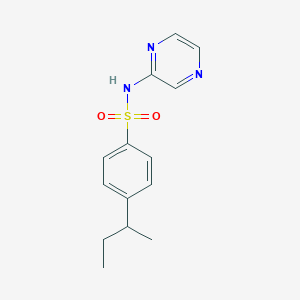

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
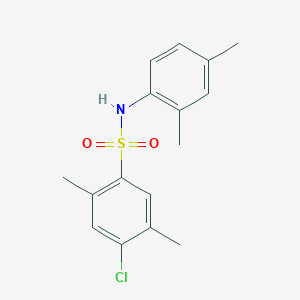

![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)



![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)